tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrimidine ring with a chloro and methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the chloro and methylthio groups: These substituents can be introduced via halogenation and thiolation reactions, respectively.
Formation of the piperidine ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Attachment of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
- tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
Uniqueness
tert-Butyl (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate is unique due to the presence of the chloro substituent on the pyrimidine ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)17-10-6-5-7-20(9-10)12-8-11(16)18-13(19-12)23-4/h8,10H,5-7,9H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSUNRJBZGOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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